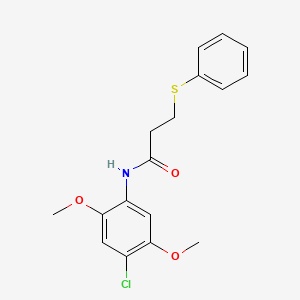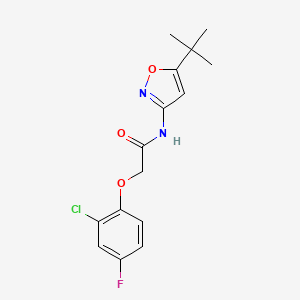
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its powerful psychedelic effects. The synthesis method of this compound is complex and requires a high level of expertise.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed to act as a partial agonist of the serotonin 2A receptor, which is responsible for its hallucinogenic effects. It may also act on other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been found to have potent hallucinogenic effects, similar to other phenethylamine compounds. It can cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide has several advantages and limitations for lab experiments. Its potent hallucinogenic effects make it a useful tool for studying the central nervous system and the serotonin 2A receptor. However, its complex synthesis method and high level of expertise required make it difficult to produce, limiting its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide. One direction is to study its effects on other receptors in the brain, such as the dopamine and norepinephrine receptors. Another direction is to study its effects on different animal models, such as mice and rats. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide is a multi-step process that involves the use of various chemicals and reagents. The synthesis method is complex and requires a high level of expertise, making it difficult for inexperienced chemists to produce the compound. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-chlorophenethylamine to produce 2,5-dimethoxyphenethylamine. This compound is then reacted with thioanisole to produce N-(2,5-dimethoxyphenethyl)-4-methoxythiophenylacetamide. This compound is then reacted with thionyl chloride to produce N-(2,5-dimethoxyphenethyl)-4-chlorothiophenylacetamide, which is then reacted with phenylmagnesium bromide to produce this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent hallucinogenic effects, similar to other phenethylamine compounds such as mescaline and MDMA. It has also been found to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)8-9-23-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNZCYLDIDEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCSC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)

![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)

![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)

![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)
